molecular formula C8H16N2O B2389704 N,5-dimethylpiperidine-3-carboxamide CAS No. 1496117-89-5

N,5-dimethylpiperidine-3-carboxamide

Cat. No.: B2389704
CAS No.: 1496117-89-5
M. Wt: 156.229
InChI Key: MWXOGRNRIXKYHJ-UHFFFAOYSA-N
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Description

N,5-dimethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 5-methylpiperidine with a carboxylating agent, followed by methylation of the nitrogen atom . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or rhodium .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,5-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medical research, it has been found to modulate neurotransmitter activity in the brain, leading to its anticonvulsant and anxiolytic effects. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethylpiperidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as an anticonvulsant and anxiolytic agent, along with its industrial applications, makes it a valuable compound in various research and industrial domains.

Properties

IUPAC Name

N,5-dimethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-3-7(5-10-4-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXOGRNRIXKYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496117-89-5
Record name N,5-dimethylpiperidine-3-carboxamide
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